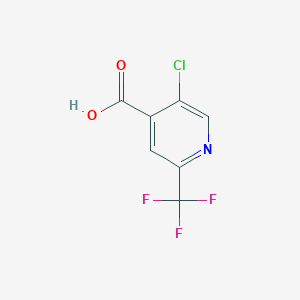

5-Chloro-2-(trifluoromethyl)isonicotinic acid

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 5-Chloro-2-(trifluoromethyl)isonicotinic acid typically involves a multi-step chemical process . One common method includes the following steps:

Chlorination of 2-cyanopyridine: 2-Cyanopyridine is reacted with phosphorus pentachloride to produce 2-chloropyridine-4-carbonitrile.

Trifluoromethylation: The 2-chloropyridine-4-carbonitrile is then reacted with trifluoromethyl iodide in the presence of copper iodide to yield 5-chloro-2-(trifluoromethyl)pyridine-4-carbonitrile.

Hydrolysis: Finally, the nitrile group is hydrolyzed to form this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is essential for modifying solubility or preparing prodrugs.

-

Reagents/Conditions :

-

Methanol or ethanol with catalytic H₂SO₄ (0.1–1.0 eq) under reflux (60–80°C).

-

Coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane at room temperature.

-

-

Example :

Reaction with methanol produces methyl 5-chloro-2-(trifluoromethyl)isonicotinate, a precursor for further functionalization.

Nucleophilic Aromatic Substitution

The chlorine atom at position 5 participates in nucleophilic substitution due to electron-withdrawing effects from the trifluoromethyl and carboxylic acid groups.

-

Reagents/Conditions :

-

Amines (e.g., ammonia, alkylamines) in polar aprotic solvents (DMF, DMSO) at 80–120°C.

-

Thiols with K₂CO₃ in acetonitrile under reflux.

-

-

Example :

Substitution with piperidine yields 5-(piperidin-1-yl)-2-(trifluoromethyl)isonicotinic acid, a potential pharmacophore.

Coupling Reactions

The compound participates in cross-coupling reactions to form biaryl structures, expanding its utility in drug discovery.

Suzuki–Miyaura Coupling

-

Reagents/Conditions :

-

Example :

Coupling with phenylboronic acid generates 5-chloro-2-(trifluoromethyl)-4-phenylisonicotinic acid, a candidate for kinase inhibitors.

Decarboxylation

Thermal or basic conditions induce decarboxylation, producing 5-chloro-2-(trifluoromethyl)pyridine.

-

Reagents/Conditions :

-

Heating at 150–200°C under vacuum.

-

NaOH (2 eq) in ethylene glycol at 120°C.

-

-

Application :

The decarboxylated product serves as a building block for ligands in catalytic systems .

Amide Formation

The carboxylic acid reacts with amines to form amides, enhancing bioactivity.

-

Reagents/Conditions :

-

HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or T3P (propylphosphonic anhydride) in DMF with DIEA (diisopropylethylamine).

-

-

Example :

Reaction with benzylamine produces 5-chloro-2-(trifluoromethyl)-N-benzylisonicotinamide, explored for antimicrobial activity.

Oxidation and Reduction

Limited data exist, but redox reactions are feasible under controlled conditions:

-

Oxidation : KMnO₄ in acidic medium oxidizes the pyridine ring, though this may degrade the trifluoromethyl group.

-

Reduction : Hydrogenation with Pd/C reduces the chlorine substituent but risks defluorination .

Key Research Findings

-

Steric Effects : The trifluoromethyl group at position 2 hinders substitution at adjacent positions, directing reactivity to the chlorine at position 5 .

-

Electronic Effects : Electron-withdrawing groups activate the pyridine ring for nucleophilic attack, enabling regioselective modifications.

-

Catalytic Systems : Palladium-based catalysts are optimal for coupling reactions, though nickel catalysts show promise for cost reduction .

Applications De Recherche Scientifique

5-Chloro-2-(trifluoromethyl)isonicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 5-Chloro-2-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by modulating certain biochemical pathways, potentially involving oxidative stress and inflammation .

Comparaison Avec Des Composés Similaires

5-Chloro-2-(trifluoromethyl)isonicotinic acid can be compared with other similar compounds, such as:

2-Chloro-5-(trifluoromethyl)isonicotinic acid: This compound has a similar structure but differs in the position of the chlorine atom.

2-(Trifluoromethyl)isonicotinic acid: This compound lacks the chlorine atom, which may result in different chemical and biological properties.

Picolinic acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position.

Activité Biologique

5-Chloro-2-(trifluoromethyl)isonicotinic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer research. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications based on various studies.

Chemical Structure and Properties

This compound contains a trifluoromethyl group which enhances its lipophilicity, potentially influencing its biological activity. The presence of the chlorine atom at the 5-position of the isonicotinic acid structure may also affect its interaction with biological targets.

Antimycobacterial Activity

Recent studies have highlighted the compound's potential as an antimycobacterial agent. A quantitative structure-activity relationship (QSAR) analysis indicated that compounds with similar structural features demonstrated significant activity against Mycobacterium tuberculosis. The incorporation of trifluoromethyl groups has been associated with enhanced binding affinities to critical targets involved in the bacterial survival pathways, such as enoyl-acyl carrier protein reductase (InhA) and decaprenylphosphoryl-β-D-ribose-2’-oxidase (DprE1) .

Table 1: Antimycobacterial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Protein |

|---|---|---|

| Compound 11a | 0.5 | InhA |

| Compound 11b | 1.0 | DprE1 |

| This compound | TBD | TBD |

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against HIV-1. Studies have shown that derivatives of isonicotinic acid can inhibit viral replication by targeting reverse transcriptase (RT) and RNase H functions. The mechanism involves allosteric inhibition, which may provide a pathway for developing new antiviral therapies .

Table 2: Antiviral Efficacy Against HIV-1

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound 21 | 14 | >10 |

| This compound | TBD | TBD |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed:

- Inhibition of Key Enzymes : The compound's structural features suggest it may inhibit enzymes critical for bacterial cell wall synthesis and viral replication.

- Modulation of Cellular Pathways : It may interfere with signaling pathways in cancer cells, promoting apoptosis or inhibiting proliferation.

Case Study 1: Antimycobacterial Screening

In a recent study evaluating a series of isonicotinic acid derivatives, this compound was included in high-throughput screenings against various strains of M. tuberculosis. Preliminary results indicated promising activity that warrants further exploration in vivo to assess efficacy and safety profiles .

Case Study 2: HIV Replication Inhibition

Another study focused on the compound's ability to inhibit HIV replication in cell-based assays. Results showed that it could effectively reduce viral load without significant cytotoxic effects on host cells, positioning it as a candidate for further development as an antiviral agent .

Propriétés

IUPAC Name |

5-chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-4-2-12-5(7(9,10)11)1-3(4)6(13)14/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNMNRMAYBXCCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737214 | |

| Record name | 5-Chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823222-01-1 | |

| Record name | 5-Chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.